molecular formula C26H28N4O5 B11210916 N-(3,5-Dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide

N-(3,5-Dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide

Cat. No.: B11210916
M. Wt: 476.5 g/mol
InChI Key: MTGBGHJOKDURRV-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,2-D]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the pyrrolo[3,2-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Functionalization of the core: Introduction of the 3-methoxypropyl and phenyl groups through substitution reactions.

    Attachment of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic uses, such as anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with cellular pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C26H28N4O5/c1-33-11-7-10-29-17-27-24-22(18-8-5-4-6-9-18)15-30(25(24)26(29)32)16-23(31)28-19-12-20(34-2)14-21(13-19)35-3/h4-6,8-9,12-15,17H,7,10-11,16H2,1-3H3,(H,28,31)

InChI Key

MTGBGHJOKDURRV-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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